Bolenol

Catalog No.
S1513440
CAS No.
16915-78-9
M.F
C20H32O
M. Wt
288.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bolenol

CAS Number

16915-78-9

Product Name

Bolenol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h8,15-18,21H,3-7,9-13H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

VGXLQFPZGUQVQW-XGXHKTLJSA-N

SMILES

CCC1(CCC2C1(CCC3C2CC=C4C3CCCC4)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CC=C4C3CCCC4)C)O

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCCC4)C)O

The exact mass of the compound Bolenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bolenol (CAS 16915-78-9), chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol, is a highly specialized synthetic 3-desoxy anabolic-androgenic steroid. Characterized by its 19-nor configuration, a 17α-ethyl substitution for oral bioavailability, and a distinctive C5-C6 double bond, it notably lacks the standard C3-ketone found in classical androgens [1]. In the procurement landscape of forensic toxicology and anti-doping, Bolenol is primarily sourced as a certified reference material (CRM). Its unique 3-desoxy-5-ene structure makes it an indispensable analytical standard for calibrating mass spectrometric assays, mapping atypical steroid metabolism, and evaluating prohormone conversion pathways that standard 4-ene steroids cannot accurately model [2].

Procuring generic 19-norsteroids, such as nandrolone, or the closely related 4-ene isomer, ethylestrenol, as substitutes for Bolenol fundamentally compromises analytical resolution and metabolic modeling[1]. In gas chromatography-mass spectrometry (GC-MS) workflows, the spatial geometry of Bolenol's 5-ene ring system produces distinct retention times and collision-induced dissociation (CID) fragmentation patterns compared to the planar 4-ene system of ethylestrenol. Furthermore, in receptor binding and pharmacokinetic assays, Bolenol's lack of a C3-oxygen drastically reduces its direct androgen receptor (AR) affinity, shifting its profile to that of a prohormone [2]. Utilizing a standard 3-keto or 4-ene steroid fails to provide the exact mass transitions and enzymatic conversion data required for WADA-compliant forensic validation and targeted structural biology research.

Chromatographic Resolution in Forensic Workflows

In GC-MS and LC-MS/MS doping control matrices, the position of the double bond is critical for isomer differentiation. Bolenol (5-ene) exhibits a distinct chromatographic retention profile compared to its 4-ene isomer, ethylestrenol[1]. This structural variance alters the molecule's interaction with the stationary phase, ensuring baseline resolution between the two isomers.

Evidence DimensionChromatographic Retention Profile (Isomer Resolution)
Target Compound DataBolenol (5-ene structure)
Comparator Or BaselineEthylestrenol (4-ene structure)
Quantified DifferenceDistinct baseline resolution (ΔRt > 0.1 min on standard non-polar columns) preventing co-elution.
ConditionsGC-MS/LC-MS analytical matrices for anti-doping.

Ensures unambiguous forensic identification of the specific isomer in complex biological matrices, preventing false positives in WADA-regulated anti-doping analysis.

Mass Spectrometric Fragmentation for MRM Calibration

The absence of a C3-ketone and the presence of the C5-C6 double bond in Bolenol dictate a unique collision-induced dissociation (CID) fragmentation pathway. Compared to standard 3-keto-4-ene steroids like nandrolone, Bolenol yields distinct relative abundances of low-mass diagnostic ions due to alternative B-ring cleavage patterns [1].

Evidence DimensionPrimary MS/MS Fragmentation Pathway
Target Compound DataBolenol (3-desoxy-5-ene cleavage pattern)
Comparator Or BaselineNandrolone / Ethylestrenol (3-keto / 4-ene cleavage patterns)
Quantified DifferenceDivergent diagnostic ion generation and distinct molecular ion stability for MRM transitions.
ConditionsTandem mass spectrometry (MS/MS) collision cell.

Essential for programming accurate Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS targeted doping control assays.

Androgen Receptor (AR) Binding Affinity

The removal of the C3-ketone dramatically decreases direct androgen receptor (AR) agonist activity. Bolenol, as a 3-desoxy steroid, exhibits less than 5% of the AR binding affinity of its 3-keto counterpart, nandrolone, functioning primarily as a prohormone that requires enzymatic activation [1].

Evidence DimensionRelative Binding Affinity (RBA) to the Androgen Receptor
Target Compound DataBolenol (<5% relative affinity)
Comparator Or BaselineNandrolone (Baseline high affinity, ~100% relative to standard)
Quantified Difference>95% reduction in direct AR binding affinity.
ConditionsIn vitro competitive AR binding assays.

Vital for researchers studying non-genomic AR activation or mapping the hydrogen-bonding requirements of the AR ligand-binding domain.

Hepatic First-Pass Metabolic Stability

The addition of the 17α-ethyl group in Bolenol confers dramatically improved metabolic stability during hepatic first-pass metabolism compared to non-alkylated 19-norsteroids like nandrolone [1]. This structural modification prevents rapid oxidation of the 17β-hydroxyl group, allowing for oral bioavailability without the need for esterification.

Evidence DimensionHepatic First-Pass Resistance (Oral Bioavailability)
Target Compound DataBolenol (17α-ethylated, highly resistant)
Comparator Or BaselineNandrolone (Non-alkylated, rapidly metabolized)
Quantified DifferenceSignificant preservation of the active compound post-hepatic transit, eliminating the need for injectable ester formulations.
ConditionsIn vivo pharmacokinetic modeling / oral administration.

Allows researchers to utilize Bolenol in oral pharmacokinetic models without requiring complex esterification or intramuscular injection protocols.

Forensic Toxicology & Anti-Doping Calibration

Due to its unique 3-desoxy-5-ene structure and specific MS/MS fragmentation pattern, Bolenol is procured as a primary certified reference material (CRM) for calibrating GC-MS/MS and LC-MS/MS systems to detect illicit 3-desoxy-19-norsteroid abuse in athlete biological passports [1].

Prohormone Metabolism and Enzymatic Conversion Studies

Because Bolenol lacks direct AR affinity and acts as a prohormone, it is highly suited for in vitro hepatocyte assays studying the enzymatic conversion of 5-ene-3-desoxy steroids to active 3-keto-4-ene androgens via 3β-hydroxysteroid dehydrogenase (3β-HSD) [2].

Androgen Receptor (AR) Structural Mapping

Bolenol's >95% reduction in AR binding affinity compared to nandrolone makes it an ideal low-affinity structural probe in competitive binding assays, specifically utilized to map the hydrogen-bonding requirements of the AR ligand-binding domain at the C3 position [2].

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

288.245315640 g/mol

Monoisotopic Mass

288.245315640 g/mol

Heavy Atom Count

21

UNII

1BBD3123X6

Other CAS

16915-78-9

Wikipedia

Bolenol

Dates

Last modified: 02-18-2024

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